molecular formula C26H34O5S B218140 Pobilukast CAS No. 107023-41-6

Pobilukast

Cat. No.: B218140
CAS No.: 107023-41-6
M. Wt: 458.6 g/mol
InChI Key: PZIFPMYXXCAOCC-JWQCQUIFSA-N
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Description

Pobilukast is a selective cysteinyl leukotriene receptor antagonist. It is primarily known for its role in blocking the effects of leukotriene D4, a molecule involved in inflammatory responses. This compound has been studied for its potential therapeutic applications in treating conditions such as asthma and other respiratory diseases .

Preparation Methods

The synthesis of Pobilukast involves several steps. One of the primary synthetic routes includes the Darzens condensation of 2-(8-phenyloctyl)benzaldehyde with methyl chloroacetate to form a trans-epoxide. This epoxide is then opened with methyl mercaptopropionate, resulting in a mixture of regioisomers. The mixture is treated with sodium methoxide, followed by saponification with sodium hydroxide to yield the racemic diacid. The diacid is then resolved into its enantiomers using alpha-methyl-4-bromobenzylamine salt .

Chemical Reactions Analysis

Pobilukast undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can occur, especially involving its aromatic rings. Common reagents used in these reactions include sodium methoxide, methyl mercaptopropionate, and sodium hydroxide.

Scientific Research Applications

Pobilukast has been extensively studied for its applications in:

Mechanism of Action

Pobilukast exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, it prevents the binding of leukotriene D4, thereby inhibiting the inflammatory responses mediated by this molecule. This action helps reduce bronchoconstriction and other symptoms associated with respiratory diseases .

Comparison with Similar Compounds

Pobilukast is similar to other cysteinyl leukotriene receptor antagonists such as Montelukast and Pranlukast. it has unique structural features that differentiate it from these compounds. For instance, this compound has a distinct phenyl-octyl side chain, which contributes to its specific binding affinity and pharmacological profile .

Similar Compounds

Properties

CAS No.

107023-41-6

Molecular Formula

C26H34O5S

Molecular Weight

458.6 g/mol

IUPAC Name

(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid

InChI

InChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1

InChI Key

PZIFPMYXXCAOCC-JWQCQUIFSA-N

SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O

Synonyms

2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
pobilukast
pobilukast edamine
pobilukast edamine, (R-(R*,S*))-isomer
pobilukast, sodium salt
SK and F 104353
SK and F 104353-Z2
SK and F-104353
SKF 104353

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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